![molecular formula C8H15BrClNO B13923942 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride is a chemical compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage involving an oxygen and nitrogen atom, making it a heterocyclic compound. It is often used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or deoxygenated compounds.
Aplicaciones Científicas De Investigación
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Morpholino-1-oxa-8-azaspiro[4.5]decane;hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane;hydrochloride
- 8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione
Uniqueness
3-Bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H15BrClNO |
|---|---|
Peso molecular |
256.57 g/mol |
Nombre IUPAC |
3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |
Clave InChI |
FJKWULVJSBYVEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(CO2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
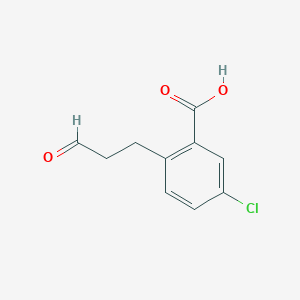
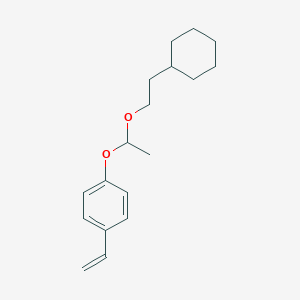
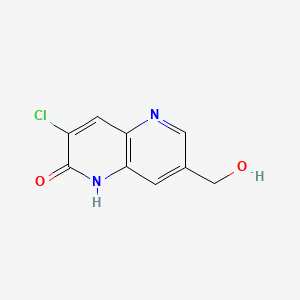
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
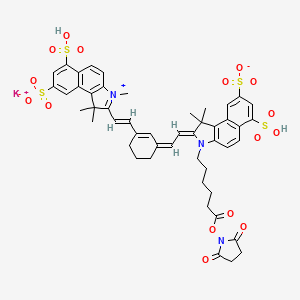
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
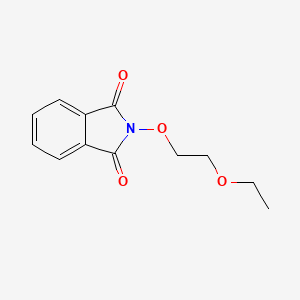
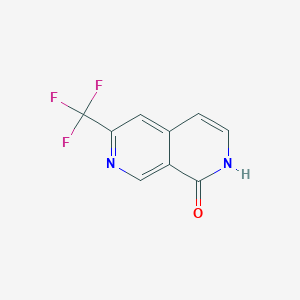

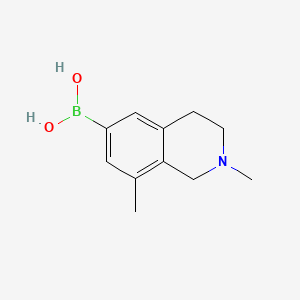
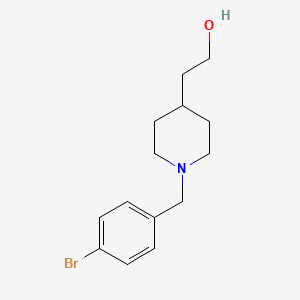
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
